LogP and Hydrophobicity: Trimethyl(4-vinylphenyl)silane vs. Styrene
The introduction of a trimethylsilyl group in Trimethyl(4-vinylphenyl)silane dramatically increases hydrophobicity relative to the base styrene monomer. The consensus Log P (o/w) for the target compound is 3.26 [1], whereas styrene exhibits a calculated Log P of approximately 2.95 [2]. This represents a quantified difference of +0.31 log units, corresponding to a roughly two-fold increase in partition coefficient favoring the organic phase.
| Evidence Dimension | Hydrophobicity (Consensus Log P o/w) |
|---|---|
| Target Compound Data | 3.26 |
| Comparator Or Baseline | Styrene: 2.95 |
| Quantified Difference | Δ Log P = +0.31 (approx. 2× increased partition) |
| Conditions | Computational prediction (consensus of five methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported in PubChem |
Why This Matters
This quantifies the hydrophobic gain from incorporating the trimethylsilyl group, which is critical for applications in water-repellent coatings, membrane separations, and for predicting polymer solubility and surface properties.
- [1] PubChem. (2025). Trimethyl(4-vinylphenyl)silane (Computed Descriptors: Log P). CID 595282. View Source
- [2] PubChem. (2025). Styrene (Computed Descriptors: Log P). CID 7501. View Source
